molecular formula C19H21N3O2 B2378027 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941968-77-0

1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2378027
CAS RN: 941968-77-0
M. Wt: 323.396
InChI Key: WOYRMHUFRZPANZ-UHFFFAOYSA-N
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Description

1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as BU-48, is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. It was first synthesized in 2012 by researchers from the University of California, Irvine, and has since been the subject of numerous scientific studies. BU-48 has been found to exhibit potent activity at the cannabinoid receptor CB2, which is primarily expressed in immune cells and is involved in various physiological processes, including inflammation and immune response.

Scientific Research Applications

Antitumor Activities

1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea and related compounds have been studied for their antitumor properties. A study by Hu et al. (2018) focused on the synthesis, crystal structure, and antitumor activities of a similar compound, demonstrating significant antitumor activity and interactions with the CDK4 protein, an important target in cancer research (Hu et al., 2018).

Antimicrobial Evaluation

Compounds structurally related to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea have been synthesized and evaluated for their antimicrobial properties. Rani et al. (2014) synthesized novel imidazole ureas and carboxamides, assessing their antimicrobial effectiveness (Rani et al., 2014).

Synthesis and Structural Analysis

Various studies have focused on the synthesis and structural analysis of compounds related to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea. Peet (1987) investigated the reactions and synthesis of similar compounds, providing insights into their chemical structures and potential applications (Peet, 1987).

Enzyme Inhibition and Potential Therapeutic Applications

Several studies have explored the enzyme inhibition properties of compounds structurally similar to 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea. For example, Vidaluc et al. (1995) synthesized and assessed compounds for antiacetylcholinesterase activity, which is relevant in the context of Alzheimer's disease and other neurodegenerative conditions (Vidaluc et al., 1995).

Potential for Treating Depression

Matzen et al. (2000) researched compounds with structural similarities for their potential use in treating depression, focusing on 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities, which are key targets in the pharmacotherapy of depression (Matzen et al., 2000).

properties

IUPAC Name

1-[2-(3-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-22-13-17(16-8-3-4-9-18(16)22)21-19(23)20-11-10-14-6-5-7-15(12-14)24-2/h3-9,12-13H,10-11H2,1-2H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYRMHUFRZPANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

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